molecular formula C15H22N2O3S2 B6960696 N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6960696
M. Wt: 342.5 g/mol
InChI Key: ROVUDBGLZNMOQK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-10(2)7-14-16-13(8-21-14)15(18)17(11-3-4-11)12-5-6-22(19,20)9-12/h8,10-12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVUDBGLZNMOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C(=O)N(C2CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 1,1-dioxothiolane, and 2-methylpropylthiazole. The reaction conditions would likely involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH would be optimized based on the desired outcome.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide might include other thiazole derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which might confer unique biological activities or chemical reactivity compared to other similar compounds. This could make it a valuable candidate for further research and development in various fields.

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